Etiracetam

Description

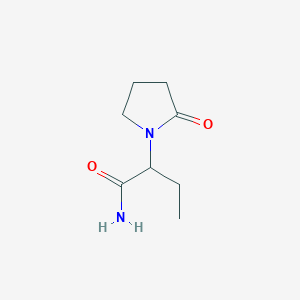

Structure

3D Structure

Properties

IUPAC Name |

2-(2-oxopyrrolidin-1-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHUVLMMVZITSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N)N1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046510 | |

| Record name | Etiracetam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33996-58-6 | |

| Record name | α-Ethyl-2-oxo-1-pyrrolidineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33996-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etiracetam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033996586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etiracetam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11868 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etiracetam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R),(S)-alpha-ethyl-2-oxo-1-pyrrolidine acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETIRACETAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/230447L0GL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Strategies of Etiracetam

Synthetic Pathways and Methodological Advancements

The synthesis of Etiracetam and its enantiomerically pure form, Levthis compound (B1674943), has been approached through various chemical pathways, ranging from traditional methods involving chiral resolution to modern asymmetric synthesis techniques.

One of the earliest and most conventional methods involves the synthesis of the racemic form of alpha-ethyl-2-oxo-1-pyrrolidine acetamide (B32628) (this compound), which is then separated into its constituent enantiomers. e3s-conferences.org This pathway often begins with the starting material 2-pyrrolidinone (B116388), which reacts with sodium methoxide to form its sodium salt. e3s-conferences.orggoogle.com This salt then reacts with a compound like alpha-brominated methyl-butyrate, followed by hydrolysis and acidification, to produce racemic (±)-α-ethyl-(2-oxo-1-pyrrolidyl) acetic acid, a key intermediate that is subsequently ammoniated to give this compound. e3s-conferences.orggoogle.com The primary drawback of this method is the significant loss of material during the resolution step, as the (R)-enantiomer is typically discarded. e3s-conferences.org

To circumvent the inefficiencies of chiral resolution, asymmetric synthesis routes have been developed to produce Levthis compound directly. These methods utilize chiral starting materials or catalysts to selectively form the (S)-enantiomer. One such approach starts from L-Methionine, which undergoes a series of reactions including desulfurization, methylation, esterification, amidation, and intramolecular ring-closure to yield Levthis compound. e3s-conferences.orggoogle.com Another prominent chiral precursor is (S)-2-aminobutanoic acid or its derivatives, which can be converted to the target molecule, thereby avoiding a resolution step. acs.orgchemanalyst.com

Methodological advancements have introduced more efficient and selective pathways. Asymmetric catalytic hydrogenation represents a significant step forward, using metal complexes with chiral ligands, such as rhodium (Rh) or ruthenium (Ru) chelates, to catalyze the hydrogenation of an intermediate containing a carbon-carbon double bond with high selectivity. e3s-conferences.orggoogle.com Other advanced strategies include palladium-catalyzed asymmetric allylic alkylation clockss.org, the use of chiral auxiliaries in diastereoselective ethylation thieme-connect.com, and one-pot dehydration/sigmatropic rearrangement processes. rsc.orgnih.gov These modern techniques often offer higher yields, better enantiomeric purity, and more environmentally friendly conditions compared to classical routes. researchgate.net

| Synthetic Strategy | Key Precursor(s) | Core Methodology | Typical Overall Yield |

|---|---|---|---|

| Classical Chiral Resolution | 2-Pyrrolidinone | Synthesis of racemic this compound followed by separation of enantiomers using a resolving agent. e3s-conferences.orggoogle.com | Low, due to loss of the undesired (R)-enantiomer. e3s-conferences.org |

| Chiral Pool Synthesis | L-Methionine | Multi-step conversion involving desulfurization, methylation, and cyclization. e3s-conferences.orggoogle.com | ~40-45% e3s-conferences.org |

| Chiral Pool Synthesis | (S)-2-Aminobutanoic Acid | Conversion of the chiral amino acid to the final pyrrolidone structure. acs.org | ~40% e3s-conferences.org |

| Asymmetric Catalytic Hydrogenation | Methyl 2-oxobutanoate and 2-pyrrolidinone | Use of a chiral Rhodium or Ruthenium catalyst to induce stereoselectivity. e3s-conferences.orggoogle.com | High selectivity can be achieved. |

| Sigmatropic Rearrangement | (R,E)-hept-4-en-3-ol carbamate | A one-pot dehydration/rearrangement serves as the key step to form an advanced precursor. rsc.orgnih.gov | Reported at 33% over five steps. researchgate.net |

Stereochemical Considerations in Synthesis

The biological activity of this compound's enantiomers is highly differentiated, with the (S)-form, Levthis compound, being responsible for the therapeutic effect. e3s-conferences.org Consequently, controlling the stereochemistry during synthesis is of paramount importance.

The primary methods for obtaining the enantiomerically pure (S)-form are chiral resolution and asymmetric synthesis.

Chiral Resolution: This technique separates the two enantiomers from the racemic mixture (this compound). rsc.org It is commonly achieved by reacting the racemic intermediate, (±)-alpha-ethyl-2-oxo-1-pyrrolidineacetic acid, with a chiral resolving agent. e3s-conferences.orgglobalresearchonline.net This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. globalresearchonline.net This difference allows for their separation by methods like fractional crystallization. chemicalbook.com Commonly used resolving agents include optically active amines like (R)-(+)-α-methylbenzylamine or acids such as L-(+)-tartaric acid. acs.orge3s-conferences.orggoogle.comgoogle.com After the separation of the desired diastereomeric salt, the resolving agent is removed to yield the enantiomerically pure acid, which is then converted to Levthis compound. google.comchemicalbook.com While effective, this process is inherently inefficient as it discards half of the material. e3s-conferences.org

Stereoselective Synthesis: To avoid the waste associated with resolution, stereoselective (or asymmetric) synthesis methods are preferred. researchgate.net These routes aim to create the desired stereocenter from the outset. This can be accomplished in several ways:

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products as starting materials. For Levthis compound, precursors like (S)-2-aminobutanoic acid, (S)-2-aminobutanol, and L-methionine are frequently used. acs.orggoogle.com The inherent chirality of the starting material is carried through the reaction sequence to the final product.

Chiral Auxiliaries: A chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is formed, the auxiliary is removed. The Evans asymmetric strategy is one such method that has been applied to the synthesis of Levthis compound precursors. thieme-connect.comresearchgate.net

Chiral Catalysis: A small amount of a chiral catalyst is used to favor the formation of one enantiomer over the other. Asymmetric hydrogenation of a prochiral alkene using a chiral rhodium or ruthenium catalyst is a powerful example of this approach. e3s-conferences.orggoogle.com

Chromatographic Separation: In some cases, direct separation of enantiomers can be performed using chromatographic techniques. Methods such as preparative high-performance liquid chromatography (HPLC) or continuous simulated moving bed (SMB) chromatography on a chiral stationary phase can effectively resolve the racemic mixture. acs.orggoogle.com

Precursor Compound Utilization in this compound Synthesis

(±)-alpha-ethyl-2-oxo-1-pyrrolidine acetic acid: Also known as this compound Acid, this compound is the direct racemic precursor to this compound. globalresearchonline.net It is typically synthesized and then subjected to chiral resolution to isolate the desired (S)-enantiomer, which is subsequently amidated to form Levthis compound. e3s-conferences.orgglobalresearchonline.net

2-Pyrrolidinone: This is a common and inexpensive starting material for producing the racemic mixture of this compound. e3s-conferences.orggoogle.com The synthesis involves N-alkylation of the pyrrolidinone ring with a four-carbon side chain, eventually leading to the formation of this compound Acid. e3s-conferences.org

L-Methionine: As another naturally occurring, enantiomerically pure amino acid, L-Methionine serves as a precursor in chiral pool synthesis. google.com The synthetic route involves a key desulfurization step to remove the methylthioethyl side chain and form the required ethyl group of Levthis compound. e3s-conferences.orgresearchgate.net

Butyraldehyde: This compound can be used in routes that build the chiral center via asymmetric reactions. e3s-conferences.org For instance, it can be a starting point for syntheses involving auxiliaries like L-proline to control the stereochemistry of the resulting product. e3s-conferences.org

| Precursor Compound | Role in Synthesis | Associated Synthetic Approach |

|---|---|---|

| 2-Pyrrolidinone | Core scaffold for building the racemic molecule. e3s-conferences.orggoogle.com | Classical synthesis followed by chiral resolution. |

| (S)-2-Aminobutanoic Acid | Chiral building block providing the correct stereocenter. acs.org | Asymmetric/Chiral Pool Synthesis. |

| L-Methionine | Chiral building block requiring side-chain modification. google.comresearchgate.net | Asymmetric/Chiral Pool Synthesis. |

| (±)-alpha-ethyl-2-oxo-1-pyrrolidine acetic acid | Racemic intermediate for separation. e3s-conferences.orgglobalresearchonline.net | Chiral Resolution. |

| Butyraldehyde | Starting material for constructing the carbon skeleton and chiral center. e3s-conferences.org | Asymmetric synthesis using chiral auxiliaries. |

Molecular and Cellular Mechanisms of Action of Etiracetam

Investigation of Synaptic Vesicle Glycoprotein (B1211001) 2A (SV2A) Ligand Binding

A primary and widely accepted mechanism of action for Etiracetam (specifically Levthis compound) involves its binding to Synaptic Vesicle Glycoprotein 2A (SV2A). SV2A is an integral membrane protein found ubiquitously in the vesicles of nearly all synaptic terminals in the central nervous system and endocrine cells, playing a critical role in neurotransmitter release derangedphysiology.comnih.govpatsnap.comdrugbank.comnih.gov.

Research indicates that Levthis compound (B1674943) binds specifically and saturably to SV2A nih.govdrugbank.comaesnet.org. Studies have shown a strong correlation between the binding affinity of Levthis compound and its derivatives to SV2A and their ability to protect against seizures in animal models nih.govbiorxiv.org. For instance, SV2A knockout mice exhibit severe seizures and a reduced response to Levthis compound treatment, further supporting SV2A as a crucial target nih.govmdpi.com.

The binding of Levthis compound to SV2A is believed to modulate the function of these synaptic vesicles, thereby influencing the release of neurotransmitters patsnap.comdovepress.com. While the exact way this modulation occurs is not fully understood, it is hypothesized that this interaction stabilizes synaptic transmission and reduces the likelihood of abnormal neuronal firing patsnap.com. Some studies suggest that Levthis compound may decrease SV2A function during vesicular priming, diminishing the readily releasable pool of neurotransmitters, or it might stabilize SV2A, improving its function during exocytosis and endocytosis nih.govencyclopedia.pub.

| Compound | SV2A Binding Affinity (Relative to Levthis compound) | Reference |

| Levthis compound | 1x | nih.govfrontiersin.org |

| Brivaracetam (B1667798) | 15-30x higher | frontiersin.orgfrontiersin.org |

| Seletracetam (B1680945) | Higher | frontiersin.org |

| UCB-30889 | Higher | frontiersin.org |

Modulation of Neurotransmitter Release Mechanisms

This compound's interaction with SV2A is central to its modulation of neurotransmitter release. By influencing SV2A, the compound is thought to regulate the exocytosis and endocytosis processes of synaptic vesicles, which are fundamental to neurotransmission nih.govdrugbank.comencyclopedia.pub. This modulation is believed to impede impulse conduction across synapses, contributing to its neuromodulatory effects wikipedia.org.

Specifically, Levthis compound has been shown to reduce neurotransmitter release, particularly glutamate (B1630785), by inhibiting presynaptic calcium channels patsnap.comwikipedia.orgfrontiersin.orgresearchgate.netnih.gov. This reduction in excitatory neurotransmitter release is a key aspect of its anticonvulsant action researchgate.net. It has also been reported to inhibit the release of biogenic amines, GABA, and L-glutamate in certain brain regions under specific conditions mdpi.com.

Effects on Ion Channel Functionality (e.g., Calcium Channels)

Beyond SV2A binding, this compound has demonstrated effects on various ion channels, particularly calcium channels. Levthis compound has been shown to inhibit presynaptic calcium channels, specifically N-type and P/Q-type voltage-dependent calcium channels, which are crucial for neurotransmitter release derangedphysiology.comnih.govpatsnap.comdrugbank.comfrontiersin.orgwikipedia.orgresearchgate.netnih.govjpp.krakow.plresearchgate.netstarship.org.nzfrontiersin.orgresearchgate.net. This inhibition leads to a reduction in calcium influx into presynaptic terminals, thereby decreasing the release of excitatory neurotransmitters like glutamate derangedphysiology.compatsnap.comresearchgate.netnih.govfrontiersin.orgresearchgate.net.

Studies have also indicated that Levthis compound can reduce intracellular calcium transients mediated by IP3-regulated and ryanodine-regulated calcium release derangedphysiology.commdpi.comencyclopedia.pub. While some studies report no action on L-type calcium channels, others suggest a selective inhibition of N-type calcium channels in specific neuronal populations frontiersin.orgresearchgate.net. Furthermore, Levthis compound has been reported to reduce potassium currents, which can decrease repetitive action potential generation nih.govencyclopedia.pubstarship.org.nz.

Interaction with Neurotransmitter Systems (e.g., GABAergic, Glutamatergic)

This compound's effects extend to modulating major neurotransmitter systems, notably GABAergic (inhibitory) and glutamatergic (excitatory) systems, although it does not directly bind to their receptors patsnap.comdrugbank.comwikipedia.orgresearchgate.net.

GABAergic System : While Levthis compound does not directly activate GABA-A receptors, it has been observed to modulate GABAergic transmission indirectly derangedphysiology.compatsnap.comdrugbank.comresearchgate.netstarship.org.nz. Conflicting results exist regarding its direct effect on GABA synthesis or degradation enzymes (glutamic acid decarboxylase (GAD) and GABA transaminase (GABA-T)) mdpi.comencyclopedia.pub. However, some studies suggest it can increase GABA transaminase activity in certain brain regions mdpi.comencyclopedia.pub. Levthis compound has also been shown to alleviate the "run-down" of GABA-A receptors upon repetitive activation and reverse zinc-induced inhibition of these receptors, restoring their normal function derangedphysiology.comresearchgate.net. It may also block the effect of GABA-A receptor antagonists mdpi.comencyclopedia.pubresearchgate.net.

Glutamatergic System : Levthis compound modulates AMPA receptors and decreases excitatory currents, contributing to a reduction in excitatory synaptic transmission derangedphysiology.compatsnap.commdpi.comencyclopedia.pubfrontiersin.orgresearchgate.netnih.gov. It has been shown to inhibit glutamate release, both from neurons and astrocytes, particularly in response to pathological stimuli like oligomeric Aβ researchgate.netnih.govnih.gov. This inhibitory effect on glutamate transmission is partly attributed to its modulation of presynaptic P/Q-type calcium channels researchgate.netnih.gov.

Preclinical Research and Pharmacodynamics of Etiracetam

In Vivo Anticonvulsant Efficacy in Experimental Models

Etiracetam exhibits a distinct and highly selective efficacy profile in various in vivo animal models of seizures and epilepsy.

This compound has demonstrated significant anticonvulsant effects in well-established genetic models of epilepsy. In the Genetic Absence Epilepsy Rats from Strasbourg (GAERS), a model for petit mal (absence) seizures, this compound markedly suppressed spontaneous spike-and-wave discharges. nih.gov This effect was notable even at low doses (5.4 mg/kg) and did not significantly increase with higher doses, though more animals achieved complete protection. nih.gov The underlying electroencephalogram (EEG) trace remained normal, indicating a specific effect on the epileptic activity. nih.gov

Another key model is the audiogenic seizure-prone rat, where this compound dose-dependently inhibited both the initial wild running phase and the subsequent tonic-clonic convulsions. nih.gov The strong correlation between a compound's affinity for SV2A and its potency against seizures in this model was a critical finding in identifying SV2A as the primary target. researchgate.netnih.gov

| Genetic Model | Effect of this compound | Reference |

| GAERS (Absence Epilepsy) | Markedly suppressed spontaneous spike-and-wave discharges. | nih.gov |

| Audiogenic Seizure-Prone Rats | Dose-dependently inhibited wild running and tonic-clonic convulsions. | nih.gov |

Kindling is a widely used model that reflects aspects of temporal lobe epilepsy, demonstrating both epileptogenesis (the development of epilepsy) and the established epileptic state. researchgate.netnih.govfrontiersin.org this compound shows potent efficacy in this model. In amygdala-kindled rats, it effectively suppresses fully kindled seizures and also demonstrates antiepileptogenic-like effects by blocking seizure development during the kindling acquisition phase. researchgate.netnih.gov

Studies have shown that this compound significantly reduces seizure severity and the duration of the afterdischarge (the electrographic correlate of the seizure in the brain). researchgate.netnih.gov In one study, only 29% of kindled animals treated with this compound experienced a stage 5 (generalized tonic-clonic) seizure compared to 59% of vehicle-treated animals. researchgate.net Furthermore, even after drug treatment is stopped, animals that had received this compound required significantly more electrical stimulations to develop fully kindled seizures compared to controls, suggesting a lasting disease-modifying effect. nih.gov This potent activity in kindled animals, including those resistant to other drugs like phenytoin, highlights its unique profile. nih.gov

| Kindling Model Parameter | Vehicle Control Group | This compound-Treated Group | Reference |

| Seizure Severity (Stage) | 59% reached Stage 5 | 29% reached Stage 5 | researchgate.net |

| Afterdischarge Duration | Significantly longer | Significantly reduced | researchgate.netnih.gov |

| Kindling Development | Normal progression | Blocked/Delayed during treatment | nih.gov |

This compound is effective against seizures induced by certain chemical convulsants, particularly those that model complex partial seizures with secondary generalization. In the pilocarpine (B147212) model in mice and rats, pretreatment with this compound increased the latency to seizure onset and reduced the incidence of status epilepticus and mortality. bohrium.comresearchgate.netnih.govnih.gov

Similarly, in the kainic acid model of temporal lobe epilepsy, this compound has shown protective effects. nih.govnih.govfrontiersin.org It has been shown to reduce neuronal damage and control seizures induced by kainic acid administration. nih.gov One study noted that while high doses could suppress seizures, there was considerable inter-individual variability in the response. frontiersin.orgmdpi.com The efficacy in these models, which produce seizures originating from a focal point in the brain, aligns with its recognized clinical utility in partial-onset seizures.

A defining characteristic of this compound's preclinical profile is its lack of activity in the two most traditional and widely used screening models for anticonvulsant drugs: the maximal electroshock (MES) test and the maximal subcutaneous pentylenetetrazol (PTZ) seizure test. nih.govresearchgate.net The MES test is a model for generalized tonic-clonic seizures, while the PTZ test is a model for myoclonic and absence seizures. meliordiscovery.comscispace.com this compound's inactivity in these acute tests on non-epileptic animals distinguishes it from nearly all other antiepileptic drugs. nih.gov

However, this lack of efficacy is context-dependent. In animals that have been kindled, this compound becomes highly effective at increasing the threshold for seizures induced by electroshock. researchgate.net It is also effective against seizures triggered by subcutaneous PTZ when administered at submaximal doses. nih.gov This suggests that this compound's mechanism is more effective against the hyperexcitable neuronal networks present in an epileptic brain rather than against acute seizures induced in a normal brain. researchgate.net

| Seizure Model | Animal State | Efficacy of this compound | Reference |

| Maximal Electroshock (MES) | Naive (non-epileptic) | Inactive | nih.govresearchgate.net |

| Maximal Electroshock Threshold | Kindled (epileptic) | Active (increases threshold) | researchgate.net |

| Maximal Subcutaneous PTZ | Naive (non-epileptic) | Inactive | nih.gov |

| Submaximal Subcutaneous PTZ | Naive (non-epileptic) | Active (increases latency) | nih.gov |

Neuroprotective Properties in Preclinical Models

Beyond its anticonvulsant effects, a growing body of preclinical evidence suggests that this compound possesses neuroprotective properties in various models of acute brain injury and neurodegeneration.

In murine models of traumatic brain injury (TBI), such as closed head injury and penetrating ballistic-like brain injury, this compound administration improved functional and histological outcomes. nih.govnih.govresearchgate.netresearchgate.net Treatment has been shown to reduce the incidence of post-traumatic seizures and, with extended administration, improve motor and cognitive performance. nih.gov Similarly, in a model of subarachnoid hemorrhage (SAH), this compound improved functional outcomes and reduced cerebral vasospasm. nih.govresearchgate.net

Evidence also points to a protective role in ischemic stroke. In a rat model of stroke, this compound was found to have neuroprotective effects that may be linked to the induction of heat shock protein 70 (HSP70) and vascular endothelial growth factor (VEGF), as well as the inhibition of microglia activation. nih.gov These findings suggest this compound can mitigate neuronal loss and support neurovascular remodeling after an ischemic event. nih.govresearchgate.net Additionally, studies using chemoconvulsant models like kainic acid have shown that this compound reduces neuronal cell damage and markers of oxidative stress, further supporting its neuroprotective capacity. nih.gov

Anti-epileptogenic Potential in Experimental Paradigms

There is a notable lack of specific studies investigating the anti-epileptogenic properties of this compound in established experimental models of epilepsy. In contrast, extensive research has been conducted on Levthis compound (B1674943), demonstrating its ability to prevent or retard the development of epilepsy in models such as amygdala-kindling in rats. nih.gov For instance, studies have shown that Levthis compound can dose-dependently suppress the increase in seizure severity and duration induced by repeated amygdala stimulation. nih.gov Furthermore, research into Levthis compound's mechanisms suggests it may exert anti-epileptogenic effects by modulating the adenosinergic pathway. However, similar detailed investigations specifically for this compound are not present in the available literature.

Neurobehavioral Impact in Preclinical Studies

Similarly, preclinical studies detailing the neurobehavioral effects of this compound are scarce. While the broader class of racetams has been investigated for cognitive effects, specific data on this compound's impact on behavior, learning, and memory in animal models is not documented in the provided search results. For comparison, Levthis compound has been the subject of numerous preclinical and clinical investigations into its neurobehavioral profile, with some studies suggesting potential neuroprotective qualities.

Pharmacodynamic Interactions with Concomitant Agents in Preclinical Settings

The pharmacodynamic interactions of this compound with other therapeutic agents in a preclinical setting are not well-documented. The principles of pharmacodynamic interactions, where one drug alters the effect of another at the site of action, are well-established for antiepileptic drugs in general. clinicalgate.com Preclinical research, often utilizing methods like isobolographic analysis, has been crucial in identifying synergistic, additive, or antagonistic interactions between various antiepileptic drugs. nih.gov For example, preclinical data have indicated synergistic interactions between Levthis compound and other antiepileptic drugs such as topiramate and oxcarbazepine. nih.gov However, specific preclinical studies examining such interactions for this compound are not available in the searched literature.

Structure Activity Relationship Sar of Etiracetam and Racetam Analogues

Elucidation of Key Structural Features for Pharmacological Activity

The racetam class of compounds, including etiracetam, shares a common structural motif: the 2-oxopyrrolidine ring nih.govwikipedia.org. Preliminary SAR investigations revealed that this compound, as the ethyl derivative of piracetam (B1677957), exhibits a distinct pharmacological profile that led to its development as an anticonvulsant nih.govresearchgate.netmdpi.com. This highlights the significance of subtle structural variations in conferring specific activities within the racetam series.

For levthis compound (B1674943), the S-enantiomer of this compound, key structural features for its anticonvulsant activity include the presence of the carboxamide group and the absolute S configuration at position 1 of the 2-oxopyrrolidine ring nih.gov. The bioactive conformation of levthis compound is believed to involve the formation of intramolecular hydrogen bonds between the 2-oxopyrrolidine and the carboxamide group nih.gov.

A critical finding in the SAR of anticonvulsant racetams, such as levthis compound, brivaracetam (B1667798), and seletracetam (B1680945), is their interaction with synaptic vesicle glycoprotein (B1211001) 2A (SV2A) wikipedia.orgebi.ac.ukdrugbank.comnih.gov. Binding to SV2A is considered a primary mechanism of action for these compounds, and there is a direct correlation between their affinity for SV2A and their antiepileptic potency drugbank.comnih.gov.

Impact of Pyrrolidine Ring Modifications on Anticonvulsant Potency

Modifications to the 2-oxopyrrolidine ring have been extensively explored in the optimization process for anticonvulsant racetams nih.gov. While many structural alterations to this central ring have resulted in compounds with nootropic properties, only a limited number have progressed to clinical stages as anticonvulsants nih.govmdpi.com.

Specific modifications to the pyrrolidinone ring have been shown to significantly impact anticonvulsant potency and SV2A affinity. For instance, brivaracetam and seletracetam are derivatives of levthis compound that incorporate substitutions at the 4-position of the 2-pyrrolidinone (B116388) ring neurologia-dziecieca.pl. These modifications have been demonstrated to increase their affinity for SV2A by approximately 10-fold compared to levthis compound nih.govneurologia-dziecieca.pl.

Furthermore, the introduction of a phenyl substituent onto the pyrrolidone ring of piracetam has been observed to induce anticonvulsant activity while simultaneously preserving nootropic characteristics researchgate.net. Another example of the impact of structural constraint is dimiracetam (B1670682), a bicyclic pyrrolidinone analogue of piracetam. By restricting the acetamide (B32628) sidechain into a folded conformation, dimiracetam exhibited a potency 10 to 100 times greater than piracetam amazonaws.com.

Comparative SAR Analysis with Piracetam and Levthis compound

Piracetam and levthis compound, which is the S-enantiomer of this compound, share structural similarities as pyrrolidone derivatives but possess distinct pharmacological profiles capes.gov.brresearchgate.netnih.gov. Piracetam is primarily recognized for its nootropic effects, enhancing learning and memory, whereas levthis compound is a potent anticonvulsant capes.gov.brresearchgate.netnih.gov.

Despite their close structural resemblance, establishing a straightforward SAR has been challenging due to their divergent pharmacological actions nih.govmdpi.com. A key differentiator in their SAR lies in their interaction with SV2A. Levthis compound and its active S-enantiomers exhibit high affinity for a brain-specific stereoselective binding site, identified as SV2A, a characteristic not shared by piracetam capes.gov.brresearchgate.netnih.gov. This high affinity for SV2A is directly correlated with the antiepileptic potency observed in levthis compound and its analogues drugbank.comnih.gov.

This compound itself, as the ethyl derivative of piracetam, demonstrated a unique anticonvulsant profile that ultimately led to its development nih.govresearchgate.netmdpi.com. Subsequent SAR studies led to the development of brivaracetam, a 4-(R)-propyl levthis compound analog, which showed an even higher affinity for the SV2A binding site, further solidifying its potential as an antiepileptic agent nih.govresearchgate.net. Similarly, seletracetam, a 4-(R)-2,2-difluoroethenyl levthis compound analog, also exhibited a 10-fold higher affinity for SV2A than levthis compound nih.gov.

The following table summarizes key comparative SAR aspects:

| Compound | Core Structure | Primary Pharmacological Activity | SV2A Binding Affinity | Key Structural Differentiator from Piracetam |

| Piracetam | 2-oxopyrrolidine | Nootropic | Low/None | - |

| This compound | 2-oxopyrrolidine | Anticonvulsant (racemic) | - | Ethyl group at alpha-position |

| Levthis compound | 2-oxopyrrolidine | Anticonvulsant | High | S-enantiomer of this compound |

| Brivaracetam | 2-oxopyrrolidine | Anticonvulsant | Very High | 4-(R)-propyl substitution |

| Seletracetam | 2-oxopyrrolidine | Anticonvulsant | Very High | 4-(R)-2,2-difluoroethenyl substitution |

Computational and In Silico Approaches to SAR

Computational and in silico methodologies play a significant role in modern SAR studies, facilitating the discovery and design of lead compounds nih.govresearchgate.netresearchgate.netmdpi.com. These techniques are employed to investigate the interactions between drug molecules and their target proteins, thereby aiding in the identification of potential drug candidates arxiv.org.

For racetams, in silico studies have been instrumental in elucidating the binding site of levthis compound and other racetams within SV2A nih.gov. Given that the structural characteristics of SV2A have not been fully determined through experimental methods like X-ray crystallography or nuclear magnetic resonance, three-dimensional (3D) models of the protein have been constructed and refined using molecular dynamics simulations nih.gov.

Molecular docking studies have provided insights into the non-covalent interactions that govern ligand recognition within the SV2A binding site, highlighting the importance of hydrophobic interactions and hydrogen bonds nih.gov. Specific amino acid residues, including T456, S665, W666, D670, and L689, located within the transmembrane hydrophilic core of SV2A, have been identified as crucial for racetam binding nih.gov.

Furthermore, computational drug repurposing algorithms, such as NeuroCADR, leverage chemical and biological data to predict novel drug-target interactions, contributing to a deeper understanding of SAR and accelerating drug discovery efforts arxiv.org.

Pharmacological Interactions of Etiracetam

Interactions with Other Neuroactive Compounds in Co-administration Studies

Despite its low potential for pharmacokinetic interactions, co-administration of Etiracetam with other neuroactive compounds has been extensively studied to evaluate both pharmacokinetic and pharmacodynamic effects.

Pharmacokinetic Interactions:

In numerous clinical trials, the pharmacokinetic profile of Levthis compound (B1674943) was not significantly influenced by concomitant administration of other antiepileptic drugs (AEDs). Pooled analysis of data from randomized clinical trials has shown no significant pharmacokinetic interactions with commonly prescribed AEDs.

Pharmacodynamic Interactions:

While pharmacokinetic interactions are minimal, pharmacodynamic interactions, where the effects of the drugs are additive or synergistic, have been observed. Preclinical studies have suggested that combining Levthis compound with other anticonvulsants can enhance their protective activity, particularly with agents that modulate GABAergic or glutamatergic neurotransmission. However, some combinations may also lead to an increase in adverse effects.

Below is a summary of observed interactions with other neuroactive compounds:

| Interacting Compound | Type of Interaction | Observed Effect |

| Carbamazepine | Pharmacokinetic & Pharmacodynamic | Carbamazepine, a potent enzyme inducer, can slightly increase the clearance of Levthis compound, potentially reducing its plasma concentration by 20-30%. empathia.aiempathia.ai A pharmacodynamic interaction has also been suggested, with some patients experiencing symptoms of carbamazepine toxicity without a significant change in its plasma levels when Levthis compound is added. researchgate.net |

| Topiramate | Pharmacodynamic | Preclinical studies have indicated a potential for pharmacodynamic potentiation of acute neurotoxic effects. |

| Valproic Acid | Pharmacokinetic | No significant pharmacokinetic interaction has been observed between Levthis compound and valproic acid. wikipedia.org |

| Phenytoin | Pharmacokinetic | Levthis compound does not significantly affect the pharmacokinetics of phenytoin. wikipedia.org |

| Phenobarbital | Pharmacokinetic | No significant pharmacokinetic interaction has been observed between Levthis compound and phenobarbital. wikipedia.org |

| Lamotrigine | Pharmacokinetic | Levthis compound does not significantly influence the pharmacokinetic profile of lamotrigine. wikipedia.org |

| Gabapentin | Pharmacokinetic | No clinically relevant pharmacokinetic interactions have been identified with gabapentin. wikipedia.orgnih.gov |

| Benzodiazepines | Pharmacodynamic | Co-administration can lead to an increased risk of drowsiness, confusion, and concentration problems due to additive CNS depressant effects. medicalnewstoday.com |

| Alcohol | Pharmacodynamic | Although no direct interaction is known, alcohol can cause similar side effects to Levthis compound, such as drowsiness and dizziness. Concurrent use may potentiate these effects. medicalnewstoday.com |

| Other CNS Depressants | Pharmacodynamic | The sedative effects of other CNS depressants (e.g., opioids, antipsychotics, and some antidepressants) may be potentiated when used concomitantly with Levthis compound. drugbank.comdrugbank.comdrugs.com |

Clinical Relevance of Pharmacokinetic and Pharmacodynamic Interactions

The clinical relevance of this compound's interaction profile is a key consideration in its therapeutic use. The general lack of clinically significant pharmacokinetic interactions is a major advantage, particularly in the management of epilepsy, where polytherapy is common. nih.gov This simplifies treatment regimens, reduces the risk of therapeutic failure or toxicity due to altered drug levels, and minimizes the need for routine therapeutic drug monitoring of co-administered medications. nih.gov

The pharmacokinetic profile of Levthis compound is not influenced by a range of medications including phenytoin, phenobarbital, primidone, carbamazepine, valproic acid, lamotrigine, gabapentin, digoxin, ethinylestradiol, or warfarin. wikipedia.org This broad lack of interaction is beneficial for patients with comorbid conditions requiring multiple medications.

However, the pharmacodynamic interactions of this compound warrant clinical attention. The potential for increased neurotoxic effects when combined with carbamazepine and topiramate necessitates careful monitoring for adverse events such as dizziness, ataxia, and somnolence. researchgate.net Dose adjustments of the interacting drugs may be required to manage these effects.

Furthermore, the additive sedative effects with other CNS depressants, including alcohol, benzodiazepines, and other anticonvulsants, are clinically significant. medicalnewstoday.comdrugbank.comdrugbank.comdrugs.com Patients should be counseled about the increased risk of drowsiness and impairment of cognitive and motor skills, which can impact daily activities such as driving or operating machinery.

Broader Neurobiological Effects of Etiracetam

Potential Impact on Cognitive Functioning (Beyond Seizure Control)

Levetiracetam's influence on cognition has been a subject of numerous studies, with some suggesting cognitive benefits that extend beyond its primary function of seizure control. researchgate.net In patients with epilepsy, some research has indicated an improvement in cognitive function following the administration of Levthis compound (B1674943). researchgate.net However, it is debated whether this is a direct pharmacological enhancement or a secondary benefit resulting from the alleviation of epilepsy-driven cognitive impairment. researchgate.net Generally, Levthis compound is considered to be cognitively neutral or potentially beneficial. neurology.org

The cognitive effects of Levthis compound have also been investigated in the context of Alzheimer's disease. A study on Alzheimer's patients who exhibit silent epileptic activity—seizure-like brain activity without physical convulsions—found that Levthis compound markedly improves learning and memory. sciencedaily.comneurosciencenews.com In these patients, the medication enhanced performance on tasks related to spatial memory and executive functions, such as problem-solving, reasoning, and navigation. sciencedaily.comneurosciencenews.com The cognitive improvements were most evident in patients with detectable silent epileptic activity, although younger patients appeared to benefit even in the absence of such activity. sciencedaily.comneurosciencenews.com

| Condition Studied | Study Population/Model | Key Cognitive Findings | Source |

|---|---|---|---|

| Epilepsy | Human Patients | Reported improvements in cognitive function; may be linked to seizure control. | researchgate.net |

| Alzheimer's Disease with Silent Epileptic Activity | Human Patients | Marked improvement in learning, memory, problem-solving, and spatial navigation. | sciencedaily.comneurosciencenews.com |

| General Epilepsy Treatment | Human Patients (Cohort Study) | Considered cognitively neutral or beneficial; not associated with cognitive dysfunction beyond other clinical variables. | neurology.org |

Neuroprotective Effects in Neurological Disorders

Beyond its role in managing seizures, Levthis compound exhibits significant neuroprotective properties in various neurological disorders. frontiersin.org Studies have demonstrated its efficacy in protecting against ischemia-induced neurodegeneration. jpccr.eu In animal models of status epilepticus (SE), a condition characterized by prolonged seizures, Levthis compound has been shown to reduce seizure-induced neurodegeneration, particularly in the hippocampus. frontiersin.orgnih.gov

The neuroprotective potential of Levthis compound has also been observed in the context of traumatic brain injury (TBI). In animal models of TBI, treatment with Levthis compound led to better preservation of hippocampal cells, smaller contusion volumes, and improved motor and memory performance. frontiersin.orgnih.gov The mechanisms underlying these protective effects are multifaceted and include the modulation of calcium (Ca2+) currents in neurons and the inhibition of excessive glutamate (B1630785) release. frontiersin.orgnih.govresearchgate.net

| Neurological Disorder Model | Observed Neuroprotective Effect | Potential Mechanism | Source |

|---|---|---|---|

| Status Epilepticus (SE) | Reduced neurodegeneration in the hippocampus. | Anti-seizure effects, antioxidant properties, decreased glutamate levels. | frontiersin.orgnih.gov |

| Ischemia | Effective against ischemia-induced neurodegeneration. | Not specified in abstracts. | jpccr.eu |

| Traumatic Brain Injury (TBI) | Greater hippocampal cell sparing, decreased contusion volume, improved motor and memory function. | Modulation of neuroinflammatory and excitatory pathways. | nih.gov |

Modulation of Neuroinflammation and Oxidative Stress

Research indicates that Levthis compound can actively modulate neuroinflammation and oxidative stress, which are key pathological processes in many neurological conditions. nih.govmdpi.commdpi.com Studies suggest Levthis compound may treat memory loss associated with neuroinflammation by reducing inflammatory processes, oxidative stress, and cellular apoptosis. nih.govresearchgate.net In animal models of TBI, daily administration of Levthis compound was found to decrease the expression of interleukin-1β (IL-1β), a pro-inflammatory cytokine. nih.gov

The link between epilepsy and oxidative stress—an imbalance between free radicals and antioxidants—is well-established. nih.govmdpi.commdpi.com Levthis compound has demonstrated antioxidant properties that may contribute to its neuroprotective effects. nih.gov In animal models of epilepsy, treatment with Levthis compound has been shown to decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation, while increasing the levels of the antioxidant glutathione (GSH) and boosting the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx). mdpi.com One proposed mechanism for this effect is the ability of Levthis compound to decrease the expression of pro-oxidant proteins such as inducible nitric oxide synthase (iNOS). frontiersin.org

Implications for Non-Epileptic Neurological Conditions

The unique mechanisms of action of Levthis compound have prompted investigation into its potential therapeutic applications for a range of non-epileptic neurological and psychiatric conditions. nih.gov Preliminary evidence suggests possible efficacy in managing anxiety disorders, panic disorder, mood and bipolar disorders, and Tourette's syndrome. nih.govwikipedia.org

In the realm of movement disorders, Levthis compound has been shown experimentally to reduce levodopa-induced dyskinesia, a common complication of long-term Parkinson's disease treatment. wikipedia.org However, its utility is not universal across all non-epileptic conditions. Studies have not found Levthis compound to be effective for the treatment of neuropathic pain or essential tremors. wikipedia.org It is important to note that the use of Levthis compound in these non-epileptic conditions is largely considered investigational, and further evidence from larger clinical trials is required to establish its therapeutic role. nih.gov

Translational Research and Future Directions for Etiracetam

Identification of Unresolved Mechanistic Questions

Despite the clinical success of Levetiracetam (B1674943), the precise mechanism of action for racetams, including this compound, is not yet fully elucidated wikipedia.orguni.luuni.luuni.lu. Levthis compound is known to bind to synaptic vesicle protein 2A (SV2A), and this binding correlates with its antiepileptic potency uni.luuni.luwikipedia.orgmims.comnih.govctdbase.orgresearchgate.netthegoodscentscompany.comwikipedia.orgnih.gov. However, the exact role of SV2A in mediating the antiepileptic effects remains an area of ongoing investigation wikipedia.orgctdbase.org.

Beyond SV2A, Levthis compound has been observed to influence other molecular targets, including aspects of calcium homeostasis, the GABAergic system, and AMPA receptors uni.luwikipedia.orgnih.govctdbase.orgnih.gov. A significant unresolved question involves how these diverse molecular interactions integrate into a unified mechanism of action that explains the drug's broad pharmacological properties, such as its antiepileptogenic, anti-inflammatory, neuroprotective, and antioxidant effects wikipedia.org. For this compound specifically, preliminary structure-activity relationship (SAR) studies highlighted its "distinctive pharmacological profile" leading to its development as an anticonvulsant, differentiating it from the nootropic Piracetam (B1677957) wikipedia.org. Further research is needed to fully characterize the specific molecular targets and pathways through which this compound exerts its effects, and to understand the nuances of its pharmacological distinction from other racetams.

Exploration of Novel Therapeutic Applications

This compound has demonstrated potential beyond its anticonvulsant properties, particularly in the realm of cognitive function. Early research indicated that this compound could facilitate memory retrieval in rats across various experimental paradigms. This included alleviating memory deficits induced by electroconvulsive shock, undertraining, or extended training-to-test intervals nih.gov. This suggests a specific nootropic potential for this compound, independent of its anticonvulsant effects.

While its S-enantiomer, Levthis compound, has been extensively explored for a wide range of neurological conditions beyond epilepsy, such as neuropathic pain, multiple sclerosis, migraine, tardive dyskinesia, cyclic vomiting syndrome, Alzheimer's disease, Tourette syndrome, anxiety disorder, and Levodopa-induced dyskinesia uni.luwikipedia.orgnih.gov, direct evidence for these applications for this compound itself is limited. Future translational research could investigate whether this compound shares any of these broader neuroprotective, anti-inflammatory, or antioxidant properties observed in Levthis compound, given their structural relationship wikipedia.org. Such explorations would aim to identify novel therapeutic avenues for this compound, building upon its established memory-enhancing effects in preclinical models nih.gov.

Development of Next-Generation Racetam Analogues Based on this compound Insights

The development of this compound, as an ethyl derivative of Piracetam with a distinctive anticonvulsant profile, provided foundational insights into the structure-activity relationships (SAR) within the racetam class wikipedia.org. This early understanding highlighted that specific modifications to the core 2-oxopyrrolidine ring, common to racetams, could lead to compounds with divergent pharmacological effects wikipedia.org.

The subsequent development of Levthis compound, the S-enantiomer of this compound, and later, Brivaracetam (B1667798), an analogue with higher affinity for SV2A, exemplifies the successful design of next-generation racetams wikipedia.orgwikidata.org. Other related compounds like Seletracetam (B1680945) and Padsevonil have also emerged from this lineage of research wikipedia.orgwikidata.org. The insights derived from this compound's initial characterization are instrumental for ongoing efforts to design novel racetam analogues. Future development strategies could focus on further refining the racetam scaffold to achieve enhanced potency, improved selectivity for SV2A or other specific targets, and a more favorable therapeutic index, potentially leading to compounds with superior efficacy or reduced adverse effects.

Methodological Considerations for Future Preclinical and Clinical Investigations

Future preclinical and clinical investigations into this compound necessitate rigorous methodological considerations to ensure robust and translatable findings. In preclinical studies, establishing comprehensive pharmacokinetic/pharmacodynamic (PK/PD) relationships is paramount, as demonstrated by studies with Levthis compound where non-linear kinetics influenced by dose and sex were observed. This highlights the need for careful dose-response characterization and consideration of biological variables in animal models.

The selection and standardization of preclinical models are also critical. While this compound has shown effects in memory retrieval tasks nih.gov, and Levthis compound has been assessed in various acute and chronic epilepsy models bme.hu, future research on this compound should employ a diverse range of validated models to fully characterize its potential therapeutic spectrum. Clinical investigations should adopt multicenter, randomized, double-blind, placebo-controlled designs, similar to those that established the efficacy of Levthis compound bme.hu. Furthermore, detailed consideration of patient populations, including age groups and specific disease phenotypes, is essential for defining optimal therapeutic applications uni.lumims.com. Efforts should also be directed towards elucidating the precise molecular mechanisms of action within specific pathologies, moving beyond observational efficacy to mechanistic understanding wikipedia.org.

Integration of Omics Technologies in this compound Research

The integration of advanced "omics" technologies—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful and comprehensive approach to unraveling the complex biological effects of this compound and guiding future research guidetopharmacology.org.

Metabolomics can be employed to identify and quantify metabolic changes induced by this compound treatment. This can reveal affected metabolic pathways, potentially identifying novel biomarkers of drug response or efficacy. For instance, metabolomics analysis has been utilized to track changes in this compound and 2-hydroxypropyl methacrylamide (B166291) (metabolites of Levthis compound) in studies related to primary angiitis of the central nervous system, demonstrating its utility in monitoring drug-related metabolic shifts.

Transcriptomics allows for the analysis of gene expression patterns, providing insights into the molecular mechanisms and regulatory networks influenced by this compound at the transcriptional level. Studies on Levthis compound, for example, have shown dose-related changes in immune function and neuronal-signaling pathways through transcriptomic analyses in Alzheimer's disease models.

Proteomics can identify alterations in protein expression, post-translational modifications, and protein-protein interactions following this compound administration. This can help pinpoint direct and indirect protein targets and delineate downstream signaling cascades.

Genomics and Epigenomics could be used to investigate genetic factors influencing individual responses to this compound or to identify epigenetic modifications (e.g., DNA methylation, histone modifications) that modulate its therapeutic effects or contribute to disease pathophysiology.

By integrating data from these multi-omics platforms, researchers can gain a holistic understanding of this compound's impact on biological systems, from gene expression to metabolic profiles. This systems-level approach is crucial for deciphering its intricate mechanisms of action, identifying precise biomarkers for patient stratification, and potentially uncovering new therapeutic indications or optimizing existing ones guidetopharmacology.org.

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for investigating Etiracetam’s cognitive-enhancing effects, and what are their limitations?

- Methodological Guidance:

- Use validated behavioral assays (e.g., Morris water maze for spatial memory, passive avoidance tests for associative learning) in rodent models. Ensure species-specific pharmacokinetic adjustments (e.g., dosing intervals based on half-life differences between rats and mice) .

- Limitations include interspecies metabolic variability and translational relevance to human neurochemistry. Control for confounding factors like stress via standardized housing conditions .

- Data Table Example:

| Model Type | Assay | Key Outcome Metrics | Common Limitations |

|---|---|---|---|

| Rodent | Morris Water Maze | Escape latency, path efficiency | Stress-induced variability |

| In vitro | Hippocampal slice LTP | Synaptic potentiation amplitude | Lack of systemic interactions |

Q. How should pharmacokinetic parameters (e.g., bioavailability, half-life) guide dosing protocols in preclinical this compound studies?

- Methodological Guidance:

- Conduct pilot pharmacokinetic studies using HPLC or LC-MS to establish plasma concentration curves. Adjust dosing frequency based on elimination half-life (e.g., bid vs. qd administration) .

- Account for blood-brain barrier penetration via cerebrospinal fluid sampling or microdialysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across studies, such as variability in cognitive outcomes in Alzheimer’s models?

- Methodological Guidance:

- Perform meta-analyses to identify moderating variables (e.g., dosage range: 10–100 mg/kg, model validity). Use heterogeneity tests (I² statistic) to quantify variability .

- Replicate conflicting studies with standardized protocols (e.g., consistent age/weight of animal subjects, blinded outcome assessments) .

Q. What strategies optimize enantiomeric purity in this compound synthesis, and how does chirality impact pharmacological outcomes?

- Methodological Guidance:

- Employ chiral chromatography (e.g., polysaccharide-based columns) or enantioselective crystallization to isolate active enantiomers .

- Compare enantiomers in receptor-binding assays (e.g., NMDA modulation) to validate stereospecific activity. Report purity levels (>98%) to ensure reproducibility .

Q. What ethical and design considerations are critical for double-blind, placebo-controlled trials of this compound in neurodegenerative diseases?

- Methodological Guidance:

- Use stratified randomization to balance cohorts by disease severity (e.g., Mini-Mental State Examination scores). Incorporate adaptive trial designs for dose escalation .

- Ensure informed consent protocols detail potential side effects (e.g., dizziness, nausea) and withdrawal criteria .

Methodological Best Practices

- Data Contradiction Analysis:

- Research Question Formulation:

- Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. Example: “In aged mice (P), does 12-week this compound treatment (I) compared to placebo (C) improve spatial memory (O) measured by radial arm maze (T)?” .

- Evaluate questions against FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design .

Key Resources for Reproducibility

- Tables/Figures: Follow journal-specific guidelines (e.g., Roman numerals for tables, self-explanatory legends) .

- Data Sharing: Deposit raw datasets in repositories like Zenodo, accompanied by metadata on experimental conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.